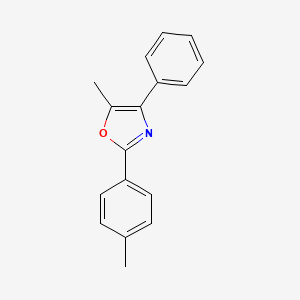
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents
Preparation Methods
The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- involves several steps, including the formation of the indazole core and the introduction of the nitro, phenyl, and phenylthio groups. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole core.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro groups and subsequent cyclization to form the indazole core.
Metal-Free Reactions: Some synthetic routes do not require metal catalysts and instead use reagents like tert-butyl nitrite or montmorillonite K-10 under an oxygen atmosphere.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phenyl and phenylthio groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, metal hydrides, and electrophilic or nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and phenylthio groups contribute to the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- can be compared with other similar compounds, such as:
1H-Indazole, 6-nitro-1-phenyl-: This compound lacks the phenylthio group, which may affect its chemical properties and biological activities.
1H-Indazole, 4-(phenylthio)-:
1H-Indazole, 6-nitro-: This compound lacks both the phenyl and phenylthio groups, which may impact its overall structure and function.
The presence of the nitro, phenyl, and phenylthio groups in 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- makes it unique and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
830320-62-2 |
|---|---|
Molecular Formula |
C19H13N3O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-nitro-1-phenyl-4-phenylsulfanylindazole |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-11-18-17(13-20-21(18)14-7-3-1-4-8-14)19(12-15)25-16-9-5-2-6-10-16/h1-13H |
InChI Key |
XXGSWZJODAGBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
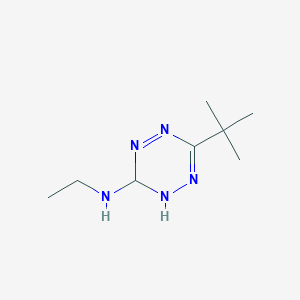
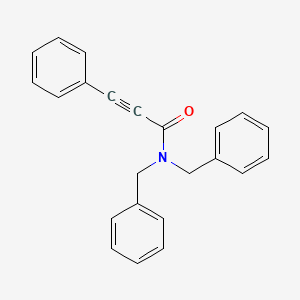
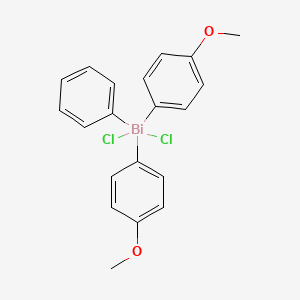
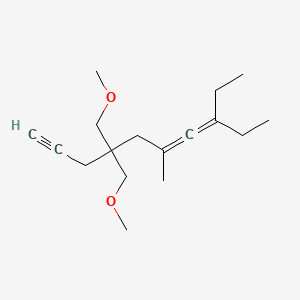

![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
